molecular formula C16H16Cl2O2S B4891804 1-[(4-chlorobenzyl)thio]-3-(4-chlorophenoxy)-2-propanol

1-[(4-chlorobenzyl)thio]-3-(4-chlorophenoxy)-2-propanol

Cat. No. B4891804
M. Wt: 343.3 g/mol
InChI Key: KGCRSQDWRXBLBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-chlorobenzyl)thio]-3-(4-chlorophenoxy)-2-propanol, also known as CGP 12177, is a beta-adrenergic antagonist that has been widely used in scientific research. It was first synthesized in 1979 and has since been used in various studies to understand the mechanism of action of beta-adrenergic receptors.

Mechanism of Action

1-[(4-chlorobenzyl)thio]-3-(4-chlorophenoxy)-2-propanol 12177 acts as a competitive antagonist of the beta-adrenergic receptors. It binds to the receptor site, preventing the binding of the endogenous ligand, epinephrine, and norepinephrine. This results in a decrease in the activity of the beta-adrenergic receptors, leading to a decrease in the heart rate, blood pressure, and bronchodilation.
Biochemical and Physiological Effects
1-[(4-chlorobenzyl)thio]-3-(4-chlorophenoxy)-2-propanol 12177 has been shown to have various biochemical and physiological effects. It has been shown to decrease the heart rate, blood pressure, and bronchodilation in animal studies. It has also been shown to decrease the release of insulin from pancreatic beta cells and increase the lipolysis in adipose tissue.

Advantages and Limitations for Lab Experiments

1-[(4-chlorobenzyl)thio]-3-(4-chlorophenoxy)-2-propanol 12177 has several advantages for lab experiments. It is a selective antagonist of the beta-adrenergic receptors, making it useful for studying the pharmacology of these receptors. It is also relatively easy to synthesize, making it readily available for use in experiments.
However, there are also some limitations to using 1-[(4-chlorobenzyl)thio]-3-(4-chlorophenoxy)-2-propanol 12177 in lab experiments. It has a relatively short half-life and requires frequent dosing to maintain its effects. Additionally, it has been shown to have off-target effects on other receptor systems, which may complicate the interpretation of results.

Future Directions

For the use of 1-[(4-chlorobenzyl)thio]-3-(4-chlorophenoxy)-2-propanol 12177 include studying the beta-adrenergic receptors in disease states and developing more selective beta-adrenergic antagonists.

Synthesis Methods

The synthesis of 1-[(4-chlorobenzyl)thio]-3-(4-chlorophenoxy)-2-propanol 12177 involves the reaction of 4-chlorobenzyl chloride with 3-(4-chlorophenoxy)-1,2-propanediol in the presence of a base such as potassium carbonate. The reaction yields 1-[(4-chlorobenzyl)thio]-3-(4-chlorophenoxy)-2-propanol 12177 as a white solid with a melting point of 157-159°C.

Scientific Research Applications

1-[(4-chlorobenzyl)thio]-3-(4-chlorophenoxy)-2-propanol 12177 has been widely used in scientific research to study the beta-adrenergic receptors. It is a selective antagonist of the beta-1 and beta-2 adrenergic receptors and has been used to differentiate between these two subtypes. It has also been used to study the pharmacology of beta-adrenergic receptors in various tissues, including the heart, lungs, and blood vessels.

properties

IUPAC Name

1-(4-chlorophenoxy)-3-[(4-chlorophenyl)methylsulfanyl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2O2S/c17-13-3-1-12(2-4-13)10-21-11-15(19)9-20-16-7-5-14(18)6-8-16/h1-8,15,19H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCRSQDWRXBLBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSCC(COC2=CC=C(C=C2)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenoxy)-3-[(4-chlorophenyl)methylsulfanyl]propan-2-ol

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